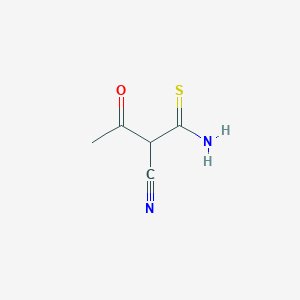

2-Cyano-3-oxobutanethioamide

Description

Structure

3D Structure

Properties

CAS No. |

58955-28-5 |

|---|---|

Molecular Formula |

C5H6N2OS |

Molecular Weight |

142.18 g/mol |

IUPAC Name |

2-cyano-3-oxobutanethioamide |

InChI |

InChI=1S/C5H6N2OS/c1-3(8)4(2-6)5(7)9/h4H,1H3,(H2,7,9) |

InChI Key |

VRQHHDHZKZNHDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C#N)C(=S)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyano 3 Oxobutanethioamide and Analogues

Classical Synthetic Approaches

Condensation reactions are a cornerstone in the synthesis of the 2-Cyano-3-oxobutanethioamide core structure. These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water.

A common strategy is the Knoevenagel condensation, which involves the reaction of a compound with an active methylene (B1212753) group (like cyanoacetamide or its thio-analogue, 2-cyanothioacetamide) with a carbonyl compound. nih.govcardiff.ac.uk For instance, the condensation of an appropriate β-keto ester or a related derivative with a source of the thioamide functionality can lead to the desired scaffold. The reaction of aldehydes with active methylene compounds is a fundamental process in organic synthesis. nih.gov

The synthesis of related structures, such as 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, has been successfully achieved with a 90% yield through the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide. cardiff.ac.uk This reaction is typically carried out in boiling ethanol (B145695) under basic conditions. cardiff.ac.uk Similarly, thioamides can undergo condensation with 2-aminothiophenols to produce benzothiazoles, demonstrating the versatility of thioamides in condensation reactions. tandfonline.com

Table 1: Examples of Condensation Reactions in Thioamide Synthesis

| Reactant 1 | Reactant 2 | Product Type | Catalyst/Conditions | Reference |

| 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | 2-Cyanoacetamide | 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide | Boiling ethanol, basic | cardiff.ac.uk |

| Thioamide | 2-Aminothiophenol | Benzothiazole (B30560) | Acid catalysis, ethylene (B1197577) glycol | tandfonline.com |

| Aromatic Aldehyde | Malononitrile | Benzylidenemalononitrile | Ammonium (B1175870) acetate (B1210297), microwave | nih.gov |

| Aromatic Aldehyde | Ethyl cyanoacetate (B8463686) | Ethyl 2-cyano-3-phenylacrylate | Ammonium acetate, microwave | nih.gov |

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the initial molecules. frontiersin.orgnih.govtcichemicals.com This approach is advantageous for creating diverse molecular libraries quickly and with high atom economy. organic-chemistry.org

The Biginelli reaction is a well-known MCR that traditionally involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to synthesize dihydropyrimidinones or their thio-analogues. wikipedia.orgnih.govsci-hub.se While direct synthesis of this compound via a standard Biginelli reaction is not explicitly detailed, the reaction of β-ketonitriles, aldehydes, and urea/thiourea can, in principle, yield 5-cyano substituted dihydropyrimidinones. ias.ac.in The stability of the β-ketonitrile is a critical factor in the success of this reaction. ias.ac.in The Biginelli reaction can be catalyzed by various acids or proceed without a catalyst under specific conditions. nih.govrsc.org

The Gewald reaction is another powerful MCR for synthesizing 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.orgumich.edu A modified Gewald reaction using cyanoacetone has been employed to prepare novel 3-acetyl-2-aminothiophenes. mdpi.com This suggests that by carefully selecting the starting materials, a Gewald-type reaction could be adapted for the synthesis of structures related to this compound.

Isocyanide-based MCRs, such as the Ugi and Passerini reactions , are also prominent in the synthesis of complex molecules, including thioamides. organic-chemistry.orgresearchgate.net The Ugi reaction, for example, can be adapted to produce α-arylamino thiocarboxamides. researchgate.net The classic Ugi four-component reaction involves a carboxylic acid, a carbonyl compound, an amine, and an isocyanide. researchgate.netnih.gov

Table 2: Overview of Relevant Multi-Component Reactions

| Reaction Name | Typical Reactants | Typical Product | Key Features |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone/-thione | Can be acid-catalyzed; used for heterocyclic synthesis. wikipedia.orgnih.gov |

| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester, Sulfur | 2-Aminothiophene | Base-catalyzed; forms a thiophene (B33073) ring. wikipedia.orgorganic-chemistry.org |

| Ugi Reaction | Amine, Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acetamido Carboxamide | Highly versatile for creating peptide-like structures. researchgate.netnih.gov |

| Passerini Reaction | Oxo component, Isocyanide, Nucleophile | α-Acyloxy Carboxamide | One of the first isocyanide-based MCRs. organic-chemistry.orgresearchgate.net |

Reactivity and Derivatization Chemistry of 2 Cyano 3 Oxobutanethioamide

Nucleophilic and Electrophilic Reactivity Profiles

The unique arrangement of functional groups in 2-Cyano-3-oxobutanethioamide dictates its reactivity. The thiocarbonyl group, the active methylene (B1212753) protons, and the nitrile group are all susceptible to a variety of reactions.

Reactions Involving the Thiocarbonyl Group

The thiocarbonyl group (C=S) is a key site for both nucleophilic and electrophilic attack. Compared to its carbonyl (C=O) analog, the C=S bond is weaker and more polarizable, making the sulfur atom a soft nucleophile and the carbon atom a soft electrophile. caltech.edu

Reactions at the thiocarbonyl carbon are common. It readily reacts with nucleophiles, a characteristic exploited in various synthetic applications. For instance, carbanions can add to the thiocarbonyl group. caltech.edu The sulfur atom, with its lone pairs of electrons, can act as a nucleophile, reacting with electrophiles. This dual reactivity is fundamental to many of the cyclization reactions discussed later.

Transformations at the Active Methylene and Nitrile Centers

The methylene group flanked by the cyano and the thiocarbonyl groups is highly acidic and thus serves as a potent nucleophile upon deprotonation. beilstein-journals.org This active methylene center can participate in condensation and substitution reactions. researchgate.net

The nitrile group (-C≡N) is a strong electron-withdrawing group, which contributes to the acidity of the adjacent methylene protons. beilstein-journals.org The carbon atom of the nitrile group is electrophilic and can undergo nucleophilic addition. wikipedia.org While the triple bond is relatively stable, it can be hydrolyzed under acidic or basic conditions to a carboxamide and then to a carboxylic acid. wikipedia.org It can also be reduced to a primary amine. wikipedia.org The nitrogen atom of the nitrile possesses a lone pair of electrons and can coordinate to metal complexes. beilstein-journals.org

Cyclocondensation and Heterocyclic Annulation Reactions

The polyfunctional nature of this compound makes it an excellent precursor for the synthesis of a wide variety of heterocyclic compounds. Through cyclocondensation and annulation reactions, it can be used to construct rings containing sulfur, nitrogen, or both.

Synthesis of Sulfur-Containing Heterocycles (e.g., Thiazoles, Thiazolidinones, Thiophenes)

The presence of the thiocarbonyl group makes this compound a valuable starting material for sulfur-containing heterocycles.

Thiazoles: Thiazole (B1198619) derivatives can be synthesized from reactions targeting the thiocarbonyl group. For example, reaction with α-haloketones can lead to the formation of the thiazole ring. arkat-usa.org The Hantzsch thiazole synthesis, a classic method, involves the reaction of a thioamide with an α-halocarbonyl compound. researchgate.netbepls.com In the context of this compound, the thioamide functionality reacts with a suitable dielectrophile to form the thiazole core. A facile tandem synthesis of bis(thiazoles) has been reported utilizing the reaction of appropriate acetonitriles with phenyl isothiocyanate and potassium hydroxide, followed by reaction with bis(α-bromoketones). researchgate.net

Thiophenes: The synthesis of thiophenes often involves the Gewald reaction, which is a multicomponent reaction between a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base. sciforum.net While not a direct application of this compound itself, the underlying principles of reacting an active methylene compound with sulfur are relevant. sciforum.net Thiophene (B33073) derivatives can also be prepared through cyclization of functionalized alkynes, showcasing another synthetic route to this class of heterocycles. mdpi.com A rhodium-catalyzed reaction of diazoesters with α-cyanothioacetamides provides a route to highly substituted aminothiophenes. researchgate.net

Below is a table summarizing some reactions leading to sulfur-containing heterocycles.

| Heterocycle | Reactants | Key Reaction Type | Ref. |

| Thiazoles | This compound, α-Haloketones | Hantzsch Synthesis | arkat-usa.org |

| Thiophenes | α-Cyanothioacetamides, Diazoesters | Rhodium-catalyzed cyclization | researchgate.net |

| Dihydrothiophenes | Thiocarbonyl ylide, Activated multiple bond compounds | [3+2] Cycloaddition | nuph.edu.ua |

Formation of Nitrogen-Containing Heterocycles (e.g., Pyrimidines, Pyrazoles, Pyrazolopyrimidines, Pyridines)

The nitrile and thioamide functionalities of this compound are instrumental in the synthesis of various nitrogen-containing heterocycles.

Pyrimidines: Pyrimidine (B1678525) synthesis can be achieved through the reaction of 1,3-dicarbonyl compounds or their equivalents with amidines or ureas. The active methylene and thiocarbonyl groups of this compound can act as a 1,3-dicarbonyl equivalent. For instance, condensation with S-methylisothiourea could lead to aminopyrimidines. The synthesis of pyrimidine-5-carbonitriles has been reported from the reaction of ethyl cyanoacetate (B8463686) and thiourea (B124793) with aldehydes, which highlights a related synthetic strategy.

Pyrazoles: Pyrazoles are typically synthesized by the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648). nih.gov The diketone-like structure within this compound can react with hydrazine derivatives to form pyrazoles. nih.gov Multicomponent reactions involving β-ketoesters, hydrazine, malononitrile, and aldehydes can lead to pyrano[2,3-c]pyrazoles, which are fused heterocyclic systems. beilstein-journals.org

Pyrazolopyrimidines: These fused systems can be constructed by first forming a pyrazole (B372694) or pyrimidine ring and then performing a subsequent annulation reaction. For example, a pre-formed aminopyrazole can react with a β-dicarbonyl compound or its equivalent to build the pyrimidine ring.

Pyridines: The synthesis of substituted pyridines can be achieved through cyclocondensation reactions. For example, the reaction of 3-aryl-2-benzylidene-3-oxopropanenitriles with acetyl aromatic derivatives in the presence of ammonium (B1175870) acetate (B1210297) affords cyanopyridines. grafiati.com

The following table provides examples of reactions for the synthesis of nitrogen-containing heterocycles.

| Heterocycle | Reactants | Key Reaction Type | Ref. |

| Pyrimidines | 1,3-Dicarbonyl compounds, Amidines | Condensation | |

| Pyrazoles | 1,3-Dicarbonyl compounds, Hydrazine | Knorr-type condensation | nih.gov |

| Pyridines | α,β-Unsaturated ketones, Active methylene nitriles | Michael addition/cyclization | grafiati.com |

| Pyrrolo[2,3-d]pyrimidines | Arylglyoxals, 6-Aminouracil, Barbituric acid derivatives | One-pot three-component reaction | scielo.org.mx |

Construction of Fused and Polycyclic Heterocyclic Systems

The reactivity of this compound also extends to the synthesis of more complex fused and polycyclic heterocyclic systems. These reactions often proceed through domino or tandem sequences, where multiple bonds are formed in a single synthetic operation.

For instance, the formation of pyrano[2,3-c]pyrazoles involves a four-component reaction that creates a fused bicyclic system. beilstein-journals.org Similarly, pyrrolo[2,3-d]pyrimidines can be synthesized via a one-pot, three-component reaction. scielo.org.mx The synthesis of furo[2,3-b]pyridines can be achieved from a 3-cyano-2-hydroxypyridine via an intramolecular Thorpe-Ziegler cyclization. ias.ac.in Furthermore, [3+2] cycloaddition reactions of in situ-generated heteroaromatic N-ylides with electron-deficient olefins provide access to a variety of functionalized fused polyheterocyclic compounds. mdpi.com

The table below illustrates the synthesis of some fused heterocyclic systems.

| Fused System | Starting Materials | Reaction Type | Ref. |

| Pyrano[2,3-c]pyrazoles | Ethyl acetoacetate, Hydrazine hydrate, Malononitrile, Aldehydes | One-pot, four-component reaction | beilstein-journals.orgresearchgate.net |

| Pyrrolo[2,3-d]pyrimidines | Arylglyoxals, 6-Amino-1,3-dimethyluracil, Barbituric acid derivatives | One-pot, three-component reaction | scielo.org.mx |

| Furo[2,3-b]pyridines | 3-Cyano-2-hydroxypyridine derivative | Thorpe-Ziegler intramolecular cyclization | ias.ac.in |

| Octahydropyrrolo[3,4-c]pyrroles | Benzothiazolium salts, Maleimides | [3+2] Cycloaddition | mdpi.com |

Diversification Strategies via Functional Group Interconversions

Functional group interconversion (FGI) is a cornerstone of synthetic strategy, enabling the transformation of one functional group into another. In the context of this compound, FGI can be employed to systematically modify its structure and reactivity, paving the way for novel derivatives. The inherent reactivity of the nitrile, ketone, and thioamide moieties allows for a range of selective transformations.

The thioamide group, for instance, is a versatile functional handle. It can undergo S-alkylation to form thioimidates, which are themselves reactive intermediates. The nitrogen of the thioamide can participate in cyclization reactions, while the sulfur atom can be involved in the formation of sulfur-containing heterocycles.

The ketone functionality at the 3-position is susceptible to a variety of standard carbonyl chemistries. It can be reduced to a secondary alcohol, converted to an enolate for subsequent reactions, or serve as an electrophilic site for the addition of nucleophiles.

The nitrile group is a powerful electron-withdrawing group that activates the adjacent α-carbon. It can also be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, significantly altering the electronic and steric profile of the molecule.

The concerted reactivity of these functional groups is particularly noteworthy. The 1,3-dicarbonyl-like nature of the molecule (considering the thioamide as a carbonyl analogue) allows for reactions with binucleophiles to construct a variety of five- and six-membered heterocyclic rings. For example, reactions with hydrazines can lead to pyrazoles, while reactions with hydroxylamine (B1172632) can yield isoxazoles.

The following table summarizes some of the key functional group interconversions that can be applied to this compound to generate a diverse library of derivatives.

| Starting Functional Group | Reagent(s)/Conditions | Resulting Functional Group/Product | Reaction Type |

| Thioamide | Alkyl halide (e.g., CH₃I), Base | Thioimidate | S-Alkylation |

| Thioamide & Ketone | Hydrazine (NH₂NH₂) | Pyrazole derivative | Cyclocondensation |

| Thioamide & Ketone | Hydroxylamine (NH₂OH) | Isoxazole derivative | Cyclocondensation |

| Thioamide & Ketone | Urea (B33335)/Thiourea | Pyrimidine/Thiopyrimidine derivative | Cyclocondensation |

| Ketone | Sodium borohydride (B1222165) (NaBH₄) | Secondary alcohol | Reduction |

| Nitrile | Strong acid (e.g., H₂SO₄), H₂O | Carboxylic acid | Hydrolysis |

| Nitrile | Raney Nickel, H₂ | Primary amine | Reduction |

These interconversions highlight the synthetic utility of this compound as a building block. The ability to selectively transform each of its functional groups provides chemists with a powerful tool for the rational design and synthesis of complex molecules with potentially interesting chemical and physical properties. Further exploration into the reactivity of this compound is likely to uncover even more diverse and useful chemical transformations.

Structural Elucidation and Spectroscopic Characterization Techniques

Advanced Spectroscopic Analysis

Spectroscopic techniques are indispensable for probing the molecular structure of a compound in various states. For 2-Cyano-3-oxobutanethioamide, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) would provide a detailed picture of its connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would be fundamental.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the different types of protons present in the molecule. For instance, the methyl protons (CH₃) would likely appear as a singlet, while the methine proton (CH) adjacent to the cyano and thioamide groups would also produce a characteristic signal. The protons of the thioamide group (-CSNH₂) would likely appear as a broad singlet, and its chemical shift could be sensitive to the solvent and concentration.

Table 1: Predicted NMR Data for this compound

| Technique | Predicted Chemical Shift (δ) / ppm | Notes |

| ¹H NMR | ~ 2.3 | Methyl protons (CH₃) |

| ~ 4.5 | Methine proton (CH) | |

| ~ 8.0 - 9.0 | Thioamide protons (NH₂) | |

| ¹³C NMR | ~ 25 | Methyl carbon (CH₃) |

| ~ 50 | Methine carbon (CH) | |

| ~ 115 | Cyano carbon (C≡N) | |

| ~ 190 | Carbonyl carbon (C=O) | |

| ~ 200 | Thioamide carbon (C=S) |

Note: The values in this table are predictive and based on known chemical shift ranges for similar functional groups. Actual experimental values may vary.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic nature of a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. A sharp, strong band around 2200-2260 cm⁻¹ would be indicative of the nitrile (C≡N) stretching vibration. The carbonyl group (C=O) would show a strong absorption in the region of 1680-1720 cm⁻¹. The thioamide group would present several characteristic bands, including the N-H stretching vibrations around 3100-3400 cm⁻¹ and the C=S stretching vibration, which is typically weaker and found in the range of 1050-1250 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule. This compound possesses chromophores such as the carbonyl and thioamide groups. These groups are expected to give rise to n → π* and π → π* transitions. The absorption maxima (λ_max) would provide insights into the conjugation and electronic environment of the molecule. The presence of the thioamide group, in particular, can lead to characteristic absorptions in the UV-Vis region.

Table 2: Predicted Spectroscopic Data (IR and UV-Vis) for this compound

| Technique | Predicted Absorption | Functional Group/Transition |

| IR Spectroscopy | 3100-3400 cm⁻¹ | N-H stretch (thioamide) |

| 2200-2260 cm⁻¹ | C≡N stretch (nitrile) | |

| 1680-1720 cm⁻¹ | C=O stretch (ketone) | |

| 1050-1250 cm⁻¹ | C=S stretch (thioamide) | |

| UV-Vis Spectroscopy | ~250-350 nm | n → π* and π → π* transitions |

Note: The values in this table are predictive and based on known absorption ranges for similar functional groups and chromophores.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula of this compound. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation, as the molecule would break apart in a predictable manner, yielding fragments corresponding to the loss of specific functional groups like the cyano or methyl group.

X-ray Crystallography for Solid-State Structure Determination

To obtain an unambiguous three-dimensional structure of this compound in the solid state, X-ray crystallography is the gold standard. nih.govwikipedia.org This technique would provide precise bond lengths, bond angles, and torsional angles, confirming the molecular conformation.

Crystal Packing and Intermolecular Interactions

The analysis of the crystal structure would reveal how the molecules of this compound pack in the crystal lattice. This packing is governed by various intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. nih.gov The thioamide group, with its N-H protons and sulfur atom, is a potent hydrogen bond donor and acceptor, respectively. It is expected that strong N-H···O=C or N-H···S=C hydrogen bonds would be prominent features in the crystal packing, potentially forming dimers or extended networks. cardiff.ac.uk The nitrile group could also participate in weaker C-H···N interactions. rsc.org Understanding these interactions is crucial as they influence the physical properties of the compound, such as its melting point and solubility.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule and predicting its chemical behavior. For 2-Cyano-3-oxobutanethioamide, these calculations provide a detailed picture of electron distribution, orbital energies, and the energetic pathways of potential reactions.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful and widely used tool for investigating the mechanisms of organic reactions due to its balance of accuracy and computational cost. researchgate.net For a molecule like this compound, which possesses multiple reactive sites—including the nitrile, ketone, and thioamide moieties—DFT calculations can be employed to explore various reaction pathways, such as cycloaddition reactions, nucleophilic additions, and condensations. mdpi.com

Theoretical studies on related cyanothioacetamide derivatives have demonstrated the utility of DFT in elucidating reaction mechanisms. tandfonline.comresearchgate.nettandfonline.com By mapping the potential energy surface, key structures such as reactants, transition states, intermediates, and products can be optimized. The calculated activation energies and reaction enthalpies provide a quantitative measure of the reaction's feasibility and selectivity. For instance, in a hypothetical reaction involving this compound, DFT could be used to determine whether a reaction proceeds via a concerted or a stepwise mechanism by locating the relevant transition states and intermediates. beilstein-journals.org

Table 1: Hypothetical DFT-Calculated Energies for a Reaction of this compound

| Structure | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Reagent | 0.0 |

| TS1 | First Transition State | +15.2 |

| Intermediate | Reaction Intermediate | -5.8 |

| TS2 | Second Transition State | +10.5 |

| Product | Final Product | -22.7 |

This table is interactive. You can sort the data by clicking on the column headers.

Molecular Orbital Analysis and Frontier Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for predicting reactivity. libretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of the HOMO and LUMO of this compound are critical in determining its electrophilic and nucleophilic character.

The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org For this compound, the HOMO is expected to be localized on the thioamide group, which is electron-rich. The LUMO is likely to be distributed over the electron-withdrawing cyano and keto groups. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.8 | Highest Occupied Molecular Orbital |

| LUMO | -2.1 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 4.7 | Energy difference |

This table is interactive. You can sort the data by clicking on the column headers.

Conformational Analysis and Tautomerism Investigations

Molecules with flexible bonds and functional groups capable of proton transfer, such as this compound, can exist in various conformations and tautomeric forms. Computational methods are invaluable for exploring the relative stabilities of these different structures. sapub.orgnih.gov

The presence of the keto-enol and thione-thiol tautomerism is a key feature of this compound. Theoretical calculations can predict the equilibrium populations of these tautomers in different environments (e.g., gas phase or in solution). Such studies on analogous compounds have shown that the relative stability of tautomers can be significantly influenced by intramolecular hydrogen bonding and solvent effects. sapub.orgnih.gov For example, a tautomeric form that allows for the formation of a stable six-membered intramolecular hydrogen bond would be significantly stabilized.

A detailed conformational analysis would involve systematically rotating the single bonds in this compound to identify all possible conformers and their relative energies. This helps in understanding the molecule's preferred shape, which can influence its reactivity and intermolecular interactions.

Table 3: Hypothetical Relative Energies of Tautomers of this compound

| Tautomer | Description | Relative Energy (kcal/mol) |

| Keto-thione | Original structure | 0.0 |

| Enol-thione | Enol form of the ketone | +2.5 |

| Keto-thiol | Thiol form of the thioamide | +5.1 |

| Enol-thiol | Enol and thiol forms | +8.3 |

This table is interactive. You can sort the data by clicking on the column headers.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides powerful tools for predicting various spectroscopic properties, such as vibrational (IR), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra. rsc.org These theoretical predictions can aid in the interpretation of experimental spectra and the structural elucidation of newly synthesized compounds.

By calculating the vibrational frequencies and their corresponding intensities using DFT, a theoretical IR spectrum can be generated. Comparing this with an experimental spectrum can help in assigning the observed absorption bands to specific vibrational modes of the molecule. Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. nih.gov The calculation of NMR chemical shifts provides another layer of structural confirmation.

Table 4: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| IR: ν(C≡N) (cm⁻¹) | 2230 | 2225 |

| IR: ν(C=O) (cm⁻¹) | 1715 | 1710 |

| IR: ν(C=S) (cm⁻¹) | 1250 | 1245 |

| UV-Vis: λmax (nm) | 285 | 290 |

| ¹H NMR: δ(CH₃) (ppm) | 2.4 | 2.3 |

| ¹³C NMR: δ(CN) (ppm) | 117 | 116 |

| ¹³C NMR: δ(C=O) (ppm) | 195 | 194 |

| ¹³C NMR: δ(C=S) (ppm) | 205 | 203 |

This table is interactive. You can sort the data by clicking on the column headers.

Exploration of Biological Activities of 2 Cyano 3 Oxobutanethioamide Derivatives

Mechanistic Insights into Enzyme Inhibition (excluding clinical data)

Enzyme inhibition is a cornerstone of modern pharmacology. Many diseases, from metabolic disorders to infectious diseases and cancer, are characterized by the aberrant activity of specific enzymes. Chemical compounds that can selectively inhibit these enzymes can restore normal cellular function and serve as effective treatments.

Derivatives of 2-Cyano-3-oxobutanethioamide possess functional groups that could potentially interact with the active sites of various enzymes, such as kinases, proteases, or metabolic enzymes. Research in this area would focus on identifying which enzymes are inhibited and understanding the precise mechanism of that inhibition. Mechanistic studies typically involve kinetic analyses to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed-type. These studies are crucial for understanding how a compound binds to an enzyme and for guiding further structural optimization to improve potency and selectivity.

Table 1: Illustrative Data on Enzyme Inhibition by a Hypothetical Derivative

This table demonstrates how findings on enzyme inhibition would be presented. The data shown is for illustrative purposes only.

| Derivative Code | Target Enzyme | IC₅₀ (µM)¹ | Type of Inhibition |

| COBT-D1 | Kinase XYZ | 15.2 | Competitive |

| COBT-D2 | Protease ABC | 8.7 | Non-competitive |

| COBT-D3 | Kinase XYZ | 5.1 | Competitive |

¹IC₅₀ (Half maximal inhibitory concentration) represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

In vitro Antimicrobial Activity (excluding dosage and safety)

The rise of antimicrobial resistance is a global health crisis, necessitating the urgent discovery of new antimicrobial agents with novel mechanisms of action. The in vitro antimicrobial activity of new compounds is typically assessed against a panel of clinically relevant bacteria and fungi.

The primary metrics used to quantify antimicrobial activity are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism, while the MBC/MFC is the lowest concentration that results in microbial death. Derivatives of this compound would be tested against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Table 2: Representative In Vitro Antimicrobial Activity Data (MIC in µg/mL)

This table provides an example of how antimicrobial screening results would be displayed. The data is hypothetical.

| Derivative Code | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |

| COBT-A1 | 16 | 64 | >128 |

| COBT-A2 | 8 | 32 | 64 |

| Ciprofloxacin¹ | 1 | 0.5 | N/A |

| Fluconazole² | N/A | N/A | 4 |

¹Reference antibiotic. ²Reference antifungal. N/A: Not Applicable.

Research into Other Reported Biological Modulations (e.g., anticancer, antioxidant, excluding clinical data and safety profiles)

Beyond enzyme inhibition and antimicrobial effects, medicinal chemistry research often explores other potential biological activities, such as anticancer and antioxidant properties.

Anticancer Activity: The potential of a compound to combat cancer is initially evaluated in vitro using various cancer cell lines. The metric for efficacy is typically the IC₅₀ value, which represents the concentration of the compound required to inhibit the growth of cancer cells by 50%. Assays like the MTT or SRB assay are commonly used for this purpose.

Antioxidant Activity: Oxidative stress is implicated in numerous diseases. The antioxidant potential of a compound can be measured by its ability to scavenge free radicals. Common in vitro assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.

Table 3: Example of In Vitro Anticancer and Antioxidant Activity

This table illustrates how data for other biological modulations would be presented. All values are for demonstration purposes.

| Derivative Code | Anticancer IC₅₀ (µM) (MCF-7 Cell Line)¹ | Antioxidant Activity (DPPH Scavenging IC₅₀, µg/mL)² |

| COBT-M1 | 25.5 | 50.2 |

| COBT-M2 | 12.8 | 35.7 |

| Doxorubicin³ | 0.8 | N/A |

| Ascorbic Acid⁴ | N/A | 5.5 |

¹MCF-7 is a human breast cancer cell line. ²IC₅₀ represents the concentration required to scavenge 50% of DPPH radicals. ³Reference anticancer drug. ⁴Reference antioxidant.

While the chemical structure of this compound suggests a potential for rich biological activity, it remains an underexplored scaffold in medicinal chemistry. The framework provided in this article outlines the standard preliminary stages of investigation for a new chemical series. Future synthesis and screening of derivatives of this compound would be necessary to populate these categories with actual research data and to determine if this chemical class holds promise for the development of future therapeutic agents.

Applications of 2 Cyano 3 Oxobutanethioamide As a Synthetic Building Block

Role in the Synthesis of Advanced Organic Materials Precursors

The structural framework of 2-Cyano-3-oxobutanethioamide is ideally suited for the synthesis of thiophene (B33073) derivatives, which are fundamental building blocks for advanced organic materials. Polysubstituted 2-aminothiophenes, accessible through reactions involving cyanothioacetamide moieties, are of significant interest for creating functional materials like organic dyes and conjugated polymers. researchgate.net

One of the most powerful methods for synthesizing 2-aminothiophenes is the Gewald reaction, a multicomponent condensation of a carbonyl compound, an active methylene (B1212753) nitrile, and elemental sulfur. derpharmachemica.com The this compound molecule contains both the carbonyl and active methylene nitrile components, making it a prime candidate for intramolecular cyclization or for intermolecular reactions to produce highly functionalized thiophenes. These thiophene products can serve as monomers for polymerization or as core structures for dyes used in applications such as organic photovoltaics (OPVs) and nonlinear optical materials. researchgate.net

Research has demonstrated the synthesis of multisubstituted thiophenes from α-cyanothioacetamides, leading to the preparation of compounds like 5-amino-3-(alkoxycarbonylamino)thiophene-2-carboxylates. beilstein-journals.org Such reactions showcase a facile, one-pot method for creating complex thiophene derivatives that are otherwise difficult to access. beilstein-journals.org These products, rich in functional groups, are valuable intermediates for further elaboration into sophisticated organic materials.

Table 1: Thiophene-Based Precursors from Cyanothioacetamide Derivatives

| Precursor(s) | Reaction Type | Product Class | Potential Application |

| α-Cyanothioacetamide, Diazoesters | Rh(II)-catalyzed domino reaction | 5-Amino-3-(alkoxycarbonylamino)thiophene-2-carboxylates beilstein-journals.org | Precursors for functional dyes and polymers |

| Ketone/Aldehyde, Cyanoacetamide, Sulfur | Gewald Reaction | Polysubstituted 2-Aminothiophenes derpharmachemica.comnih.gov | Monomers for organic semiconductors, electrochromic materials researchgate.net |

| 3-Aryl-2-cyanothioacrylamides, α-Thiocyanatoacetophenone | Michael Addition / Cyclization | trans-2-Amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles acs.org | Intermediates for complex heterocyclic materials |

Utility in Medicinal Chemistry Precursor Synthesis (excluding drug dosage and clinical outcomes)

The reactivity of this compound allows for its use in the synthesis of a diverse range of heterocyclic scaffolds that are prominent in medicinal chemistry. Thiazoles, pyridines, and thiophenes are core components of numerous pharmacologically active compounds.

Thiazole (B1198619) Derivatives: The Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide, is a foundational method for creating thiazole rings. researchgate.netbohrium.com this compound, possessing a thioamide group, can be reacted with various α-haloketones to produce highly substituted 2-cyanomethylthiazole derivatives. nih.govscirp.org These thiazole-containing molecules are investigated for a wide spectrum of biological activities and are integral to many therapeutic agents. bohrium.comrsc.org

Pyridine (B92270) and Pyridinethione Derivatives: The synthesis of pyridinethiones, a class of sulfur-containing heterocycles, is readily achieved through the reaction of cyanothioacetamide with α,β-unsaturated ketones or 1,3-dicarbonyl compounds. scispace.comresearchgate.net The reaction of 2-cyanothioacetamide (B47340) with chalcones, for example, yields 3-cyanopyridine-2(1H)-thiones. scispace.com Given that this compound incorporates a 1,3-dicarbonyl-like structure, it is a valuable precursor for analogous cyclization reactions, leading to pyridinethione derivatives that are key intermediates in drug discovery programs. nih.govkoreascience.kr

Thiophene Derivatives: As noted previously, the Gewald reaction provides efficient access to 2-aminothiophenes. nih.gov In medicinal chemistry, the 2-aminothiophene scaffold is considered a bioisostere of anthranilic acid, a crucial pharmacophore. nih.gov The ability to synthesize a wide array of substituted thiophenes from cyanothioacetamide-based precursors makes this a vital pathway for generating libraries of compounds for biological screening. nih.gov For instance, the reaction of a steroidal 16-bromo derivative with cyanothioacetamide has been used to produce a 2-cyanomethylthiazole intermediate, which was then converted to various thiophene, pyridine, and pyran derivatives for biological evaluation. nih.gov

Table 2: Heterocyclic Precursors for Medicinal Chemistry

| Precursor Class | Reagent(s) | Resulting Heterocycle | Reference |

| Cyanothioacetamide | α-Haloketones | 2-Cyanomethylthiazoles | nih.govscirp.org |

| Cyanothioacetamide | α,β-Unsaturated Ketones | 3-Cyano-2(1H)-pyridinethiones | scispace.comscilit.com |

| Cyanothioacetamide | Malononitrile | Pyridinethiones | nih.govkoreascience.kr |

| Androstenedione derivative, Cyanothioacetamide | Bromination, Cyclization | Thiazole and Thiophene derivatives | nih.gov |

Integration into Agrochemical Research (excluding safety profiles and specific product details)

In the field of agrochemical research, cyanothioacetamide and its derivatives are valuable intermediates for synthesizing molecules with potential insecticidal and fungicidal properties. The unique electronic and structural features of the heterocycles derived from these precursors make them promising candidates for new active ingredients.

Patents have described thioacetamide (B46855) compounds as useful intermediates for producing acrylonitrile (B1666552) derivatives that are the active components in insecticides and acaricides. google.comgoogle.com Specifically, benzoyl-substituted cyanothioacetamides, which are structurally analogous to this compound, are highlighted as key starting materials. google.com

A notable application is the three-component, one-pot reaction between dimedone, various aromatic aldehydes, and 2-cyanothioacetamide to synthesize novel dihydropyridine (B1217469) derivatives. mdpi.com Subsequent modification of these structures has led to compounds evaluated for insecticidal and acaricidal activity. mdpi.com This synthetic strategy underscores the utility of 2-cyanothioacetamide as a building block for creating libraries of potential agrochemicals.

Furthermore, research into pyridine derivatives has identified styrylpyridinethiones, synthesized from cyanothioacetamide, as having potential agricultural bioactivities. acs.org These studies focus on creating analogues of existing successful insecticides, demonstrating the ongoing importance of this chemical class in developing new crop protection agents.

Table 3: Precursors for Agrochemical Research

| Precursor(s) | Reaction Type | Product Class | Investigated Utility |

| Dimedone, Aromatic Aldehydes, 2-Cyanothioacetamide | One-pot three-component reaction | Dihydropyridine derivatives mdpi.com | Insecticidal and acaricidal precursors |

| Cyanothioacetamide derivative | Reaction with Phenacyl Halide | 3-Oxo-2-(2-thiazolyl)propanenitrile compounds google.comgoogle.com | Intermediates for insecticides |

| Chloropyridine, Thiourea (B124793) | Substitution, Cyclization | 3-Cyano-pyridinethione derivatives acs.org | Precursors for neonicotinoid analogues |

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Efficient Transformations

The trifunctional nature of 2-Cyano-3-oxobutanethioamide presents a fertile ground for the exploration of new catalytic systems. The thioamide moiety, in particular, is known to interact with various transition metals, opening avenues for novel catalytic cycles. Future research is anticipated to focus on several key areas:

Transition-Metal Catalysis: The development of catalytic systems utilizing metals like palladium, copper, and cobalt for C-C and C-N bond-forming reactions is a promising direction. nih.govchinesechemsoc.org For instance, palladium-catalyzed cross-coupling reactions, which have been successfully applied to other thioamides, could be adapted for this compound to synthesize a variety of substituted derivatives. nih.gov Copper-catalyzed reactions, known for their efficiency in forming C-S and C-N bonds, could facilitate the synthesis of important heterocyclic structures like thiazolidin-4-ones from β-ketothioamide precursors. chim.it

Organocatalysis: Metal-free catalytic systems are gaining prominence due to their lower toxicity and cost. Phosphonium ylides have been shown to catalyze the annulation of β-ketothioamides with dihaloalkanes to produce thiazolidines and 1,3-thiazinanes. rsc.org The application of similar organocatalysts to this compound could lead to diastereoselective syntheses of novel cyclic ketene (B1206846) acetals.

Enzymatic Catalysis: The use of enzymes, such as lipases, in non-native reactions is an emerging trend in green chemistry. Lipases have been successfully used to catalyze the synthesis of pyrrole (B145914) disulfides from β-ketothioamides. mdpi.com Exploring the enzymatic promiscuity of various hydrolases and oxidoreductases with this compound could unlock new, environmentally benign synthetic pathways. mdpi.com

The following table summarizes potential catalytic systems that could be developed for transformations involving this compound, based on research with analogous compounds.

| Catalyst Type | Potential Reactions | Expected Products |

| Palladium Complexes | Suzuki-Miyaura Coupling | Substituted amidinium salts, unsymmetrical ketones |

| Copper (I/II) Salts | [3+2] Annulation, Cross-coupling | Thiazolidin-4-ones, Enaminones |

| Cobalt Complexes | C-H Activation/Amidation | Fused heterocyclic systems |

| Phosphonium Ylides | [3+2] and [3+3] Annulations | Thiazolidines, 1,3-Thiazinanes |

| Lipases | Tandem Condensation/Cyclization | Pyrrole disulfides and other sulfur-containing heterocycles |

Design and Synthesis of Complex Architectures Incorporating the Core Scaffold

The multiple reactive sites within this compound make it an ideal building block for the synthesis of diverse and complex molecular architectures, particularly heterocyclic compounds which are central to medicinal chemistry. nih.gov

Multicomponent Reactions (MCRs): MCRs are highly efficient for generating molecular diversity and complexity in a single step. organic-chemistry.orgtaylorfrancis.com The cyano, keto, and thioamide groups of this compound can each participate in different reactions, making it a prime candidate for MCRs. For example, it could be used in reactions analogous to the Hantzsch pyridine (B92270) synthesis or other MCRs to produce highly substituted pyridines, pyrimidines, or other nitrogen- and sulfur-containing heterocycles. researchgate.netrsc.org The reaction of similar α,β-unsaturated acyl isothiocyanates with binucleophiles has been shown to produce quinazoline, pyrimidine (B1678525), and oxazine (B8389632) derivatives. tsijournals.com

Synthesis of Fused and Spirocyclic Systems: The strategic activation of different functional groups within the this compound scaffold can lead to the formation of intricate fused or spirocyclic systems. Iodine-catalyzed oxidative cyclization of β-ketothioamides is a known method for producing benzothiazole (B30560) derivatives. Similar strategies could be employed with this compound to access novel polycyclic aromatic sulfur heterocycles.

Domino Reactions: Domino reactions, where a single event triggers a cascade of subsequent reactions, can be designed to construct complex molecules from simple precursors. nih.gov The inherent functionality of this compound could be exploited in domino sequences, such as Michael addition followed by intramolecular cyclization, to build complex heterocyclic frameworks. The synthesis of 1,2,3-triazoles through cycloaddition reactions is a well-established field, and the cyano group of the title compound could be a key participant in such transformations. organic-chemistry.org

The table below outlines some of the complex molecular architectures that could potentially be synthesized using this compound as a starting material.

| Architectural Class | Synthetic Strategy | Potential Heterocyclic Core |

| Fused Heterocycles | Intramolecular Cyclization, MCRs | Benzothiazoles, Pyrazolo[1,5-a]pyrimidines, Thiophenes |

| Spirocyclic Compounds | Tandem Condensation/Cyclization | Spiropyridin-2-ones |

| Poly-substituted Heterocycles | Multicomponent Reactions | Substituted Pyridines, Pyrimidines, 1,2,4-Thiadiazoles |

| Bridged Systems | Domino Reactions | Noradamantane-like scaffolds |

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry offers powerful tools to predict the reactivity, properties, and potential applications of novel compounds like this compound, thereby guiding experimental efforts.

Reaction Mechanism and Pathway Prediction: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of potential reactions involving this compound. frontiersin.org Such studies can predict transition state energies, reaction barriers, and the feasibility of different reaction pathways, which is invaluable for optimizing reaction conditions. frontiersin.orgfrontiersin.org For example, computational studies on thioamides have explored their hydrogen bonding properties and reactivity, providing a basis for understanding how this compound might behave. nsf.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): QSAR and QSPR models can be developed to correlate the molecular structure of this compound derivatives with their potential biological activity or physical properties. nih.gov By generating a virtual library of derivatives and calculating various molecular descriptors, it is possible to predict which modifications are most likely to lead to desired properties, such as enhanced catalytic activity or specific biological interactions. nih.gov

Design of Novel Materials: The electronic properties of this compound, particularly the influence of the electron-withdrawing cyano group and the sulfur atom, suggest its potential use in materials science. rsc.org Computational modeling can be used to predict the optical and electronic properties of polymers or other materials incorporating this scaffold. mdpi.com For instance, understanding the HOMO-LUMO gap and charge transport characteristics through computational analysis could guide the design of new organic semiconductors or fluorescent probes. rsc.org

The following table details the computational methods that could be applied to study this compound and the insights they could provide.

| Computational Method | Area of Application | Predicted Outcomes |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state structures, activation energies, reaction pathways |

| Ab initio calculations | Electronic Structure Analysis | Molecular orbital energies, charge distribution, spectroscopic properties |

| Quantitative Structure-Retention Relationship (QSRR) | Chromatographic Behavior Prediction | Retention times for derivative libraries |

| Molecular Docking | Biological Activity Screening | Binding affinities and modes to protein targets |

| Molecular Dynamics (MD) | Conformational Analysis | Stable conformations, dynamic behavior in different environments |

Q & A

Basic: What are the established synthetic protocols for 2-Cyano-3-oxobutanethioamide, and how can reaction efficiency be optimized?

Answer:

this compound is typically synthesized via nucleophilic substitution or condensation reactions. For instance, its reaction with ethyl 3-aryl-2-bromopropanoates under reflux in aprotic solvents (e.g., DMF) yields thiazolidinone derivatives . Optimization involves:

- Solvent selection : Polar aprotic solvents enhance reaction rates.

- Catalysts : Use of triethylamine to neutralize byproducts.

- Temperature control : Reflux at 80–100°C for 6–8 hours.

- Purity validation : Post-synthesis characterization via HPLC (≥95% purity) and NMR (δ 2.5–3.5 ppm for ketone protons) .

Advanced: How can researchers address discrepancies in reported antimicrobial activities of this compound derivatives?

Answer:

Contradictions often arise from variability in:

- Test strains : Standardize using ATCC microbial strains.

- Assay conditions : Conduct broth microdilution assays (CLSI guidelines) with consistent inoculum sizes (1–5 × 10⁵ CFU/mL).

- Statistical rigor : Apply ANOVA to compare MIC values across studies, ensuring p < 0.05 significance.

- Structural validation : Confirm derivative structures via X-ray crystallography to rule out isomerism .

Cross-laboratory validation and adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable) are critical .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

- FTIR : Identify thioamide (C=S stretch at 1100–1250 cm⁻¹) and nitrile (C≡N stretch at 2200–2260 cm⁻¹) groups.

- ¹H/¹³C NMR : Key signals include α-keto protons (δ 2.8–3.2 ppm) and carbonyl carbons (δ 190–210 ppm).

- Mass spectrometry : ESI-MS in positive ion mode to confirm molecular ions (e.g., [M+H]⁺ at m/z 169.2).

- HPLC : C18 column, acetonitrile/water gradient (70:30), UV detection at 254 nm .

Advanced: What experimental design considerations are vital for studying the enzyme inhibition mechanisms of this compound derivatives?

Answer:

- Enzyme selection : Use recombinant enzymes (e.g., bacterial dihydrofolate reductase) to minimize interference.

- Kinetic assays : Measure Kᵢ via Lineweaver-Burk plots under varying substrate concentrations.

- Controls : Include known inhibitors (e.g., methotrexate) for comparative IC₅₀ calculations.

- Structural analysis : Perform molecular docking (AutoDock Vina) to predict binding interactions with active-site residues .

- Reproducibility : Triplicate runs with standard deviations <10% .

Basic: How can researchers ensure reproducibility in synthesizing this compound-based thiazolidinones?

Answer:

- Standardized protocols : Document molar ratios (1:1.2 for thioamide:bromopropanoate), solvent volumes, and reaction times.

- Batch consistency : Use freshly distilled solvents and anhydrous conditions.

- Analytical cross-checks : Compare NMR spectra with PubChem reference data (e.g., CID 14594325) .

- Open data : Share synthetic procedures in repositories like Zenodo for peer validation .

Advanced: What strategies are effective for resolving low yields in multi-step syntheses involving this compound?

Answer:

- Intermediate isolation : Purify intermediates via flash chromatography (silica gel, hexane/EtOAc).

- Reaction monitoring : Use TLC (Rf 0.4–0.6 in 7:3 hexane:EtOAc) to track progress.

- Byproduct minimization : Employ scavenger resins (e.g., MP-carbonate) to absorb excess reagents.

- Scale-up adjustments : Optimize stirring rates and heat transfer in pilot reactors .

Basic: What biological screening models are appropriate for evaluating this compound derivatives?

Answer:

- Antimicrobial : Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains.

- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to assess selectivity indices (SI > 10).

- Enzyme targets : Protease inhibition assays (e.g., HIV-1 protease) using fluorogenic substrates .

Advanced: How can computational methods enhance the design of this compound derivatives with improved bioactivity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.